

physical properties of 2-Amino-5-chloropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-chloropyridine-3-carboxylic acid

Cat. No.: B112735

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2-Amino-5-chloropyridine-3-carboxylic acid**

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Amino-5-chloropyridine-3-carboxylic acid** (CAS No: 58584-92-2), a key intermediate in the pharmaceutical and agrochemical industries.^[1] This document consolidates critical data on its molecular characteristics, spectroscopic profile, and thermal properties. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the practical implications of these properties and outlines standard analytical methodologies for quality assessment, ensuring both scientific integrity and field-proven insights.

Core Molecular and Physical Characteristics

2-Amino-5-chloropyridine-3-carboxylic acid is a heterocyclic compound whose specific arrangement of amino, chloro, and carboxylic acid functional groups on a pyridine scaffold makes it a versatile building block in organic synthesis.^[1] Understanding its fundamental properties is the first step in its effective application.

Key Identifiers and Molecular Properties

A summary of the essential molecular identifiers and computed properties is presented below. This data forms the basis for all stoichiometric calculations and structural considerations.

Property	Value	Source(s)
CAS Number	58584-92-2 (also cited as 52833-93-9)	[2] [3] [4] [5] [6] [7]
Molecular Formula	C ₆ H ₅ CIN ₂ O ₂	[4] [6] [7]
Molecular Weight	172.57 g/mol	[4] [6] [7]
IUPAC Name	2-amino-5-chloropyridine-3-carboxylic acid	[5]
Canonical SMILES	C1=C(C=NC(=C1C(=O)O)N)Cl	[5]
InChI Key	FYVCCMWINPVVOB-UHFFFAOYSA-N	[5]

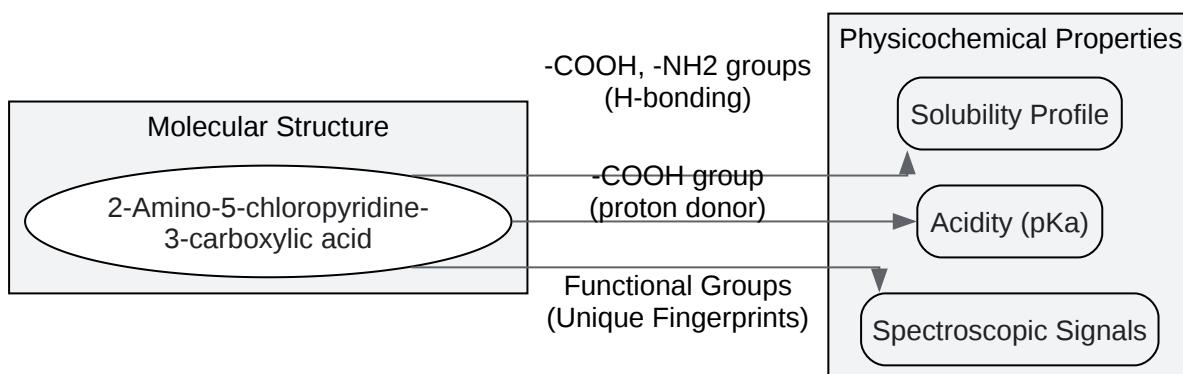
Physical State and Appearance

Under standard laboratory conditions, **2-Amino-5-chloropyridine-3-carboxylic acid** presents as an off-white to light brown solid.[\[2\]](#) Its solid form is a crucial consideration for handling, storage, and formulation processes.

Thermal Properties and Stability

- Boiling Point: 353.1 ± 42.0 °C (Predicted).[\[6\]](#) This high predicted boiling point is indicative of strong intermolecular forces, primarily hydrogen bonding from the carboxylic acid and amino groups.
- Density: 1.577 g/cm³ (Predicted).[\[6\]](#)

Acidity Constant (pKa)


The acidity of the molecule is a critical parameter influencing its solubility, reactivity, and behavior in biological systems.

- Predicted pKa: 3.98 ± 0.10 .[\[2\]](#) Another prediction suggests a pKa of 2.57 ± 0.10 .[\[6\]](#) This value primarily reflects the dissociation of the carboxylic acid proton. The variance in predicted values highlights the importance of experimental determination for specific applications, as different computational models can yield different results. This property is

paramount for developing salt-formation strategies in pharmaceutical development to enhance solubility and bioavailability.

Spectroscopic and Analytical Characterization

The structural confirmation and purity assessment of **2-Amino-5-chloropyridine-3-carboxylic acid** rely on a suite of advanced analytical techniques.^[8] These methods provide an unambiguous fingerprint of the molecule.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and key properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

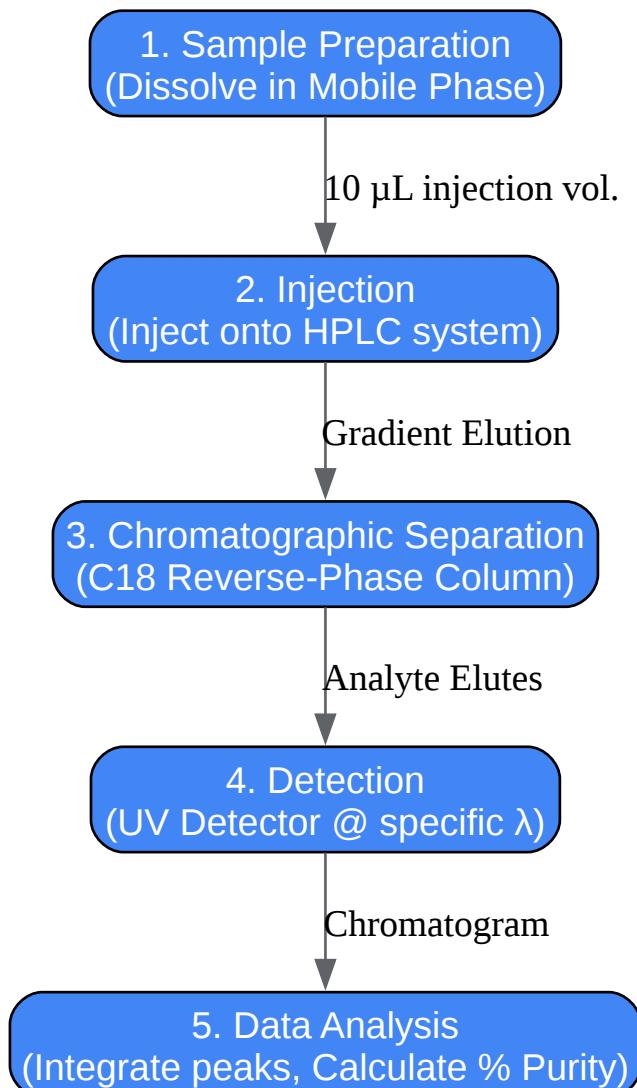
NMR spectroscopy is the cornerstone for structural elucidation in organic chemistry.

- ¹H-NMR & ¹³C-NMR: These techniques provide a detailed map of the hydrogen and carbon skeletons of the molecule. The chemical shifts, integration, and coupling patterns in the ¹H-NMR spectrum confirm the precise placement of the amino, chloro, and carboxylic acid substituents on the pyridine ring, while ¹³C-NMR confirms the carbon framework.^{[8][9]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation.[\[8\]](#) For this molecule, key characteristic vibrations include:

- A strong carbonyl (C=O) stretching band from the carboxylic acid.
- N-H stretching bands associated with the primary amino group.


Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and assessing the purity of the compound.[\[8\]](#)

- Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the molecule's mass (172.57 Da).
- Isotopic Pattern: A crucial identifying feature is the characteristic isotopic pattern for chlorine. The presence of the ^{35}Cl and ^{37}Cl isotopes in their natural abundance ratio ($\sim 3:1$) will result in two distinct peaks (M and M+2), providing definitive evidence of a single chlorine atom in the structure.[\[8\]](#)

Experimental Protocol: Purity Determination by HPLC

To ensure the reliability of experimental data, a validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical intermediates.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Standard workflow for purity analysis via HPLC.

Step-by-Step Methodology

This protocol describes a general-purpose reverse-phase HPLC method adaptable for **2-Amino-5-chloropyridine-3-carboxylic acid**.

- Preparation of Mobile Phase:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Rationale: A buffered aqueous-organic mobile phase is standard for retaining and eluting polar aromatic compounds on a C18 column. Formic acid provides good peak shape for acidic analytes.
- Sample Preparation:
 - Accurately weigh approximately 1 mg of **2-Amino-5-chloropyridine-3-carboxylic acid**.
 - Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
 - Filter the sample through a 0.22 µm syringe filter prior to injection to remove particulates.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Injection Volume: 10 µL.
 - Gradient Program: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Data Analysis:
 - Integrate the peak area of the main component and any impurities.
 - Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

Based on available safety data sheets, the compound is classified with the following hazards:

- H315: Causes skin irritation.[11]
- H319: Causes serious eye irritation.[11]
- H335: May cause respiratory irritation.[11]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[11][12]
- Ventilation: Use only outdoors or in a well-ventilated area.[11] Avoid breathing dust.[11]
- First Aid: In case of contact, flush eyes or skin with plenty of water for at least 15 minutes. [12] If inhaled, move the person to fresh air.[11]

Storage Conditions

To ensure long-term stability, the compound should be stored under the following conditions:

- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[2][6]
- Light: Keep in a dark place to prevent photodegradation.[2][6]
- Temperature: Store at room temperature in a tightly closed container.[2][6]

Conclusion

This guide has detailed the essential physicochemical properties of **2-Amino-5-chloropyridine-3-carboxylic acid**. Its characteristics—solid form, predicted thermal stability, defined acidity, and distinct spectroscopic fingerprint—are all critical data points for its synthesis, purification, and application in the development of new chemical entities. The provided analytical workflow underscores the importance of rigorous quality control. By understanding these fundamental properties, researchers and developers can effectively leverage this versatile intermediate in their synthetic endeavors.

References

- ChemicalBook. (n.d.). **2-Amino-5-chloropyridine-3-carboxylic acid** CAS#: 58584-92-2.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: Spectroscopic and Computational Analysis of **2-Amino-5-chloropyridine-3-carboxylic Acid**.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of **2-Amino-5-chloropyridine-3-carboxylic Acid** in Modern Synthesis.
- Echemi. (n.d.). **2-Amino-5-chloropyridine-3-carboxylic acid** Safety Data Sheets.
- ChemicalBook. (n.d.). 2-Amino-5-chloropyridine - Safety Data Sheet.
- ChemicalBook. (n.d.). **2-Amino-5-chloropyridine-3-carboxylic acid**(52833-93-9) 1H NMR.
- ChemicalBook. (n.d.). **2-Amino-5-chloropyridine-3-carboxylic acid** | 52833-93-9.
- ChemicalBook. (n.d.). **2-Amino-5-chloropyridine-3-carboxylic acid** | 58584-92-2.
- Synchem. (n.d.). **2-Amino-5-chloropyridine-3-carboxylic acid**.
- J&K Scientific. (n.d.). **2-Amino-5-chloropyridine-3-carboxylic acid** | 52833-93-9.
- Chemdad. (n.d.). **2-Amino-5-chloropyridine-3-carboxylic acid**.
- Synblock. (n.d.). **2-amino-5-chloropyridine-3-carboxylic acid** | CAS 52833-93-9.
- Lee, J. Y., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. 2-Amino-5-chloropyridine-3-carboxylic acid CAS#: 58584-92-2 [m.chemicalbook.com]
- 3. 2-Amino-5-chloropyridine-3-carboxylic acid | 52833-93-9 [chemicalbook.com]
- 4. synchem.de [synchem.de]
- 5. jk-sci.com [jk-sci.com]
- 6. 2-Amino-5-chloropyridine-3-carboxylic acid Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. CAS 52833-93-9 | 2-amino-5-chloropyridine-3-carboxylic acid - Synblock [synblock.com]

- 8. nbinno.com [nbinno.com]
- 9. 2-Amino-5-chloropyridine-3-carboxylic acid(52833-93-9) 1H NMR [m.chemicalbook.com]
- 10. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [physical properties of 2-Amino-5-chloropyridine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112735#physical-properties-of-2-amino-5-chloropyridine-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com